molecular formula C7H8LiNO2S B2420074 Lithium(1+) ion 6-ethylpyridine-2-sulfinate CAS No. 2172230-07-6

Lithium(1+) ion 6-ethylpyridine-2-sulfinate

Cat. No.: B2420074
CAS No.: 2172230-07-6
M. Wt: 177.15
InChI Key: KIHIXJGPZJNSOR-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-ethylpyridine-2-sulfinate is a chemical compound with the molecular formula C7H10LiNO2S It is a lithium salt of 6-ethylpyridine-2-sulfinate, which is a derivative of pyridine

Properties

IUPAC Name

lithium;6-ethylpyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Li/c1-2-6-4-3-5-7(8-6)11(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHIXJGPZJNSOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=NC(=CC=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-ethylpyridine-2-sulfinate typically involves the reaction of 6-ethylpyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control systems to maintain optimal reaction conditions. The product is then purified through crystallization, filtration, and drying processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-ethylpyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.

    Reduction: It can be reduced to form sulfides or other reduced species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction could produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Lithium(1+) ion 6-ethylpyridine-2-sulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Lithium(1+) ion 6-ethylpyridine-2-sulfinate exerts its effects involves its interaction with molecular targets and pathways. The lithium ion can displace other cations, such as potassium and sodium, in various enzymes and receptors, affecting their activity. This displacement can lead to changes in cellular processes and signaling pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 6-methylpyridine-2-sulfinate
  • Lithium(1+) ion 6-propylpyridine-2-sulfinate
  • Lithium(1+) ion 6-butylpyridine-2-sulfinate

Uniqueness

Lithium(1+) ion 6-ethylpyridine-2-sulfinate is unique due to the presence of the ethyl group on the pyridine ring, which can influence its chemical reactivity and interactions compared to other similar compounds

Biological Activity

Lithium(1+) ion 6-ethylpyridine-2-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈LiNO₂S. The compound consists of a lithium ion attached to a 6-ethylpyridine-2-sulfinate moiety, which enhances its solubility in polar solvents and contributes to its biological activity. The presence of the ethyl group on the pyridine ring is believed to influence its reactivity and interactions with biological targets, differentiating it from structurally similar compounds.

The biological activity of this compound is thought to involve several mechanisms:

  • Cation Displacement : The lithium ion can displace other cations, such as sodium and potassium, in various enzymes and receptors. This displacement can alter enzyme activity and influence cellular signaling pathways.
  • Enzyme Modulation : The compound may modulate the activity of specific enzymes by binding to their active sites or altering their conformations, leading to changes in biochemical processes within cells.
  • Neurotransmitter Signaling : Preliminary studies suggest that it may influence neurotransmitter signaling pathways, which could have implications for treating neurological disorders.

Biological Activities

Research indicates that this compound may exhibit several notable biological activities:

  • Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects against various pathogens, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential : There is emerging evidence indicating potential anticancer properties, possibly through the modulation of cell signaling pathways involved in proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential to inhibit cancer cell growth
Neurotransmitter ModulationInfluences neurotransmitter signaling pathways

Case Study: Neuroprotective Effects

A study aimed at exploring the neuroprotective effects of this compound demonstrated that it could enhance neuronal survival under stress conditions. The research indicated that the compound modulated glutamate signaling, which is critical for neuronal health. This finding suggests potential therapeutic applications in neurodegenerative diseases.

Case Study: Antimicrobial Activity

In another investigation, this compound was tested against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential use as an antimicrobial agent. Further studies are required to delineate the specific pathways involved in this activity.

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